molecular formula C16H13N3 B1348216 4,6-Diphénylpyrimidin-2-amine CAS No. 40230-24-8

4,6-Diphénylpyrimidin-2-amine

Numéro de catalogue: B1348216
Numéro CAS: 40230-24-8
Poids moléculaire: 247.29 g/mol
Clé InChI: KZUCBEYDRUCBCS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,6-Diphenylpyrimidin-2-amine is a useful research compound. Its molecular formula is C16H13N3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
The exact mass of the compound 4,6-Diphenylpyrimidin-2-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,6-Diphenylpyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Diphenylpyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition de l'Aurora kinase A

Les dérivés de la 4,6-diphénylpyrimidin-2-amine ont été utilisés dans la conception et la synthèse d'inhibiteurs de l'Aurora kinase A (AURKA), une protéine qui joue un rôle crucial dans la division cellulaire . L'un de ces dérivés, le 2-(2-amino-6-(2,4-diméthoxyphényl)pyrimidin-4-yl) phénol (dérivé 12), s'est avéré inhiber sélectivement l'activité de l'AURKA .

Propriétés anticancéreuses

Ces dérivés ont montré des propriétés anticancéreuses. Ils se sont avérés réduire la clonogénicité (la capacité d'une cellule unique à se développer en une colonie), arrêter le cycle cellulaire en phase G2/M et induire une mort cellulaire apoptotique médiée par la caspase dans les cellules cancéreuses du côlon humain HCT116 .

Analyse du cycle cellulaire

Les dérivés ont été utilisés dans l'analyse du cycle cellulaire. Ils se sont avérés provoquer l'accumulation de la phase G2/M du cycle cellulaire .

Docking in silico

Des expériences de docking in silico ont été réalisées pour élucider le mode de liaison moléculaire entre le dérivé 12 et l'AURKA. Les énergies de liaison de 30 complexes apo-AURKA – dérivé 12 obtenus par docking in silico se situaient entre -16,72 et -11,63 kcal/mol .

Relations quantitatives structure-activité (QSAR)

Des calculs QSAR ont été effectués pour dériver les conditions structurales présentant de bonnes cytotoxicités contre les cellules cancéreuses . Les calculs de relation structure-activité ont montré que les substituants hydrophobes et le groupe 1-naphtyl en position R2 augmentaient l'activité. L'existence d'un accepteur de liaison H en C-2 de la position R1 a également augmenté l'activité .

Conception et synthèse d'agents chimiothérapeutiques anticancéreux

Des dérivés de la this compound contenant un groupe guanidine ont été conçus et synthétisés pour développer des agents chimiothérapeutiques anticancéreux puissants .

Analyse Biochimique

Biochemical Properties

4,6-Diphenylpyrimidin-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of Aurora kinase A (AURKA). Aurora kinase A is a serine/threonine kinase that is essential for cell division and is often overexpressed in various cancers . By inhibiting AURKA, 4,6-Diphenylpyrimidin-2-amine disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound interacts with AURKA through hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .

Cellular Effects

4,6-Diphenylpyrimidin-2-amine has been shown to exert significant effects on various types of cells, particularly cancer cells. In HCT116 human colon cancer cells, the compound induces cell cycle arrest at the G2/M phase and triggers caspase-mediated apoptotic cell death . This is achieved through the inhibition of AURKA activity and the subsequent reduction in phosphorylation of AURKA at Thr283 . Additionally, 4,6-Diphenylpyrimidin-2-amine influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced clonogenicity and increased apoptosis .

Molecular Mechanism

The molecular mechanism of action of 4,6-Diphenylpyrimidin-2-amine involves its binding to the active site of AURKA, where it forms hydrogen bonds and hydrophobic interactions with key amino acid residues . This binding inhibits the kinase activity of AURKA, preventing the phosphorylation of downstream targets that are essential for cell cycle progression . The inhibition of AURKA activity leads to the accumulation of cells in the G2/M phase and the activation of apoptotic pathways, resulting in cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-Diphenylpyrimidin-2-amine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy may decrease over prolonged periods due to potential degradation . Long-term studies have shown that continuous exposure to 4,6-Diphenylpyrimidin-2-amine can lead to sustained cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 4,6-Diphenylpyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .

Metabolic Pathways

4,6-Diphenylpyrimidin-2-amine is involved in several metabolic pathways, primarily through its interaction with AURKA . The compound is metabolized by liver enzymes, and its metabolites are excreted through the urine . The inhibition of AURKA by 4,6-Diphenylpyrimidin-2-amine affects metabolic flux and metabolite levels, leading to alterations in cellular metabolism .

Transport and Distribution

Within cells and tissues, 4,6-Diphenylpyrimidin-2-amine is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of 4,6-Diphenylpyrimidin-2-amine in specific tissues and cellular compartments are influenced by these interactions .

Subcellular Localization

The subcellular localization of 4,6-Diphenylpyrimidin-2-amine is primarily in the cytoplasm, where it exerts its inhibitory effects on AURKA . The compound may also localize to other cellular compartments, such as the nucleus, depending on the presence of targeting signals and post-translational modifications . The activity and function of 4,6-Diphenylpyrimidin-2-amine are influenced by its subcellular localization, which determines its accessibility to target enzymes and proteins .

Propriétés

IUPAC Name

4,6-diphenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUCBEYDRUCBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347207
Record name 4,6-diphenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198408
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

40230-24-8
Record name 4,6-Diphenylpyrimidin-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040230248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-diphenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4,6-diphenylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,6-DIPHENYLPYRIMIDIN-2-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD4YQ121L6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Amino-4,6-dichloropyrimidine 9.5 g (58 mmol), phenylboronic acid 17 g (140 mmol) and tetrakis(triphenylphosphine)palladium 2.7 g (2.3 mmol) were dissolved in 120 mL of 1,2-dimethoxyethane. A 2.0M sodium carbonate aqueous solution 60 mL was added thereto, and the solution was refluxed for 8 hours under argon atmosphere by heating. After finishing the reaction, the aqueous layer was removed. The organic layer was dried on anhydrous magnesium sulfate, and the solvent was removed by distillation under reduced pressure. The residue was refined by silica gel chromatography to obtain 11 g (yield: 77%) of 2-amino-4,6-diphenylpyrimidine.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,6-Diphenylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4,6-Diphenylpyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
4,6-Diphenylpyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4,6-Diphenylpyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
4,6-Diphenylpyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
4,6-Diphenylpyrimidin-2-amine
Customer
Q & A

Q1: What is the structural characterization of 4,6-Diphenylpyrimidin-2-amine?

A1: 4,6-Diphenylpyrimidin-2-amine is an organic compound with the molecular formula C20H17N3 [, ]. Spectroscopic analyses, including FTIR, 1H NMR, and Mass Spectroscopy have been used to confirm the structure of this compound and its derivatives []. The crystal structure reveals that the pyrimidine ring is inclined at specific dihedral angles to the two phenyl rings, influencing its molecular interactions [].

Q2: How does the structure of 4,6-Diphenylpyrimidin-2-amine relate to its potential biological activity?

A2: The core structure of 4,6-Diphenylpyrimidin-2-amine serves as a scaffold for developing various derivatives. Research suggests that modifications to this core structure, particularly by adding polyphenol groups, can lead to potent inhibition of Aurora kinase A []. This enzyme plays a crucial role in cell division, and its dysregulation is implicated in various cancers.

Q3: Have there been any computational studies on 4,6-Diphenylpyrimidin-2-amine and its derivatives?

A3: Yes, computational studies utilizing molecular docking and molecular dynamics simulations have been employed to investigate the potential of 4,6-Diphenylpyrimidin-2-amine derivatives as inhibitors of euchromatin histone lysine methyltransferase (EHMT2) []. This enzyme is a promising target for managing β-thalassemia, a genetic blood disorder.

Q4: What are the potential applications of 4,6-Diphenylpyrimidin-2-amine derivatives in medicinal chemistry?

A4: Based on current research, 4,6-Diphenylpyrimidin-2-amine derivatives show promise as potential therapeutic agents for: * Cancer treatment: Specifically, derivatives with polyphenol groups exhibit inhibitory activity against Aurora kinase A, a key regulator of cell division often dysregulated in cancer [].* Managing β-thalassemia: Computational studies suggest that some derivatives could act as inhibitors of EHMT2, offering a potential therapeutic strategy for this genetic blood disorder [].

Q5: Has the antioxidant activity of 4,6-Diphenylpyrimidin-2-amine been explored?

A5: Yes, studies have investigated the antioxidant activity of 4,6-Diphenylpyrimidin-2-amine and its derivatives using the DPPH assay. Encouragingly, a significant number of these compounds demonstrated promising antioxidant properties []. This finding suggests potential applications in conditions where oxidative stress plays a role.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.